molecular formula C17H24N2O B14232805 5-[4-(Octyloxy)phenyl]-1H-pyrazole CAS No. 385433-40-9

5-[4-(Octyloxy)phenyl]-1H-pyrazole

Cat. No.: B14232805
CAS No.: 385433-40-9
M. Wt: 272.4 g/mol
InChI Key: BPCXUIJRKBTFKN-UHFFFAOYSA-N
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Description

5-[4-(Octyloxy)phenyl]-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound is characterized by the presence of an octyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Octyloxy)phenyl]-1H-pyrazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.

Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine . Alternatively, heating pyrazolines in dimethyl sulfoxide (DMSO) under oxygen can also yield pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Octyloxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring and pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and oxygen.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Reagents like aryl halides and bases (e.g., potassium tert-butoxide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-[4-(Octyloxy)phenyl]-1H-pyrazole involves its interaction with molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Octyloxy)phenyl]-1H-pyrazole is unique due to the presence of the octyloxy group, which imparts specific chemical and physical properties. This distinguishes it from other pyrazole derivatives and makes it suitable for specialized applications in various fields.

Properties

CAS No.

385433-40-9

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

5-(4-octoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C17H24N2O/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)17-12-13-18-19-17/h8-13H,2-7,14H2,1H3,(H,18,19)

InChI Key

BPCXUIJRKBTFKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=NN2

Origin of Product

United States

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